![molecular formula C45H57NO14 B3026114 (alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)

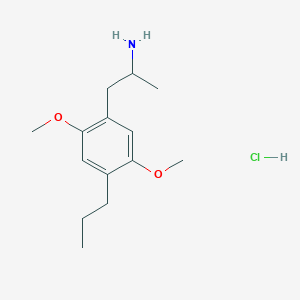

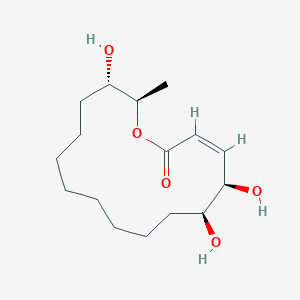

(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester

Übersicht

Beschreibung

Cabazitaxel-d9 ist eine deuterierte Form von Cabazitaxel, einem Taxan der zweiten Generation, das hauptsächlich zur Behandlung von metastasiertem kastrationsresistentem Prostatakrebs eingesetzt wird. Cabazitaxel-d9 ist ein Mikrotubuli-Inhibitor, der Mikrotubuli stabilisiert und zum Zelltod von Tumorzellen führt. Es wird aus 10-Deacetylbaccatin III synthetisiert, einer Verbindung, die aus der Eibe gewonnen wird .

Wissenschaftliche Forschungsanwendungen

Cabazitaxel-d9 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzstandard in der analytischen Chemie verwendet, um die Stabilität und den Abbau von Cabazitaxel zu untersuchen.

Biologie: Wird in der Zellbiologieforschung eingesetzt, um die Auswirkungen der Mikrotubuli-Stabilisierung auf die Zellteilung und Apoptose zu untersuchen.

Wirkmechanismus

Cabazitaxel-d9 entfaltet seine Wirkung durch die Stabilisierung von Mikrotubuli, die wesentliche Bestandteile des Zellskeletts sind. Durch die Bindung an die Beta-Tubulin-Untereinheit von Mikrotubuli verhindert Cabazitaxel-d9 ihre Depolymerisation, was zu einer Mitosearretierung und anschließendem Zelltod führt. Dieser Mechanismus ist besonders effektiv gegen Krebszellen, die eine Resistenz gegen andere Taxane, wie Paclitaxel und Docetaxel, entwickelt haben .

Wirkmechanismus

Target of Action

Cabazitaxel-d9, also known as Jevtana, primarily targets microtubules in cancer cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cellular processes such as mitosis .

Mode of Action

Cabazitaxel-d9 interacts with its targets by binding to the beta-tubulin subunit of microtubules . This binding promotes microtubule polymerization while simultaneously inhibiting their disassembly . The result is the stabilization of microtubules, which prevents microtubule-dependent cell division .

Biochemical Pathways

The primary biochemical pathway affected by Cabazitaxel-d9 is the cell cycle , specifically the mitosis phase . By stabilizing microtubules, Cabazitaxel-d9 inhibits the separation and distribution of chromosomes during cell division . This leads to cell cycle arrest and ultimately, tumor cell death .

Pharmacokinetics

Cabazitaxel-d9 exhibits linear pharmacokinetics and has a terminal elimination half-life comparable to that of docetaxel . These characteristics support dosing as a single infusion in three-week treatment cycles . Dose-ranging studies have recommended doses of 20 or 25 mg/m² every three weeks .

Result of Action

The primary result of Cabazitaxel-d9’s action is the inhibition of tumor proliferation . By preventing cell division, Cabazitaxel-d9 effectively blocks the growth of the cancer . This leads to a decrease in tumor size and potentially, a reduction in related symptoms .

Action Environment

Cabazitaxel-d9’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to more readily penetrate the blood-brain barrier compared to other taxanes like paclitaxel and docetaxel . This characteristic may enhance its efficacy in certain environments, such as the central nervous system . .

Biochemische Analyse

Biochemical Properties

Cabazitaxel-d9 stabilizes microtubule assembly by reducing the lag time for tubulin assembly and the rate of cold-induced microtubule depolymerization . It interacts with tubulin, the protein component of microtubules, promoting their assembly and inhibiting their disassembly. This interaction leads to the stabilization of microtubules, which inhibits cell division (mitosis) and tumor proliferation . Cabazitaxel-d9 inhibits the proliferation of various cancer cell lines, including P388, HL-60, Calc18, and KB cells .

Cellular Effects

Cabazitaxel-d9 exerts its effects on various types of cells by stabilizing microtubules, which blocks the growth of cancer cells . It inhibits the proliferation of cancer cell lines, including those resistant to other taxanes . Cabazitaxel-d9 influences cell function by inducing mitotic arrest at the metaphase-anaphase transition, leading to cell death . It also affects cell signaling pathways, gene expression, and cellular metabolism by stabilizing microtubules and preventing their disassembly .

Molecular Mechanism

The molecular mechanism of Cabazitaxel-d9 involves its binding to tubulin, promoting microtubule assembly and inhibiting disassembly . This stabilization of microtubules leads to mitotic arrest and subsequent cell death . Cabazitaxel-d9 exhibits activity against tumor cell lines resistant to paclitaxel and docetaxel, making it a potent chemotherapeutic agent . It also shows poor recognition by multidrug resistance (MDR) proteins, allowing it to penetrate the blood-brain barrier and offer more durable responses .

Temporal Effects in Laboratory Settings

In laboratory settings, Cabazitaxel-d9 has shown stability and effectiveness over time. Studies have demonstrated that continuing cabazitaxel treatment beyond 10 cycles can prolong survival in patients with metastatic castration-resistant prostate cancer without significant cumulative toxicity . The stability and degradation of Cabazitaxel-d9 in in vitro and in vivo studies have shown consistent antitumor activity over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of Cabazitaxel-d9 vary with different dosages. Higher doses have been associated with increased antitumor activity, but also with higher toxicity . Studies have shown that Cabazitaxel-d9 crosses the placental barrier, leading to reproductive toxicity in animal studies . The dosage effects observed in these studies highlight the importance of optimizing the dosage to balance efficacy and toxicity .

Metabolic Pathways

Cabazitaxel-d9 is metabolized primarily in the liver via CYP3A4/5 and CYP2C8 enzymes . The main metabolic pathways involve two O-demethylations at the C-7 and C-10 positions, leading to the formation of 7-O-demethyl-cabazitaxel and 10-O-demethyl-cabazitaxel . These metabolic pathways account for a significant portion of the dose excreted in humans, dogs, and mice .

Transport and Distribution

Cabazitaxel-d9 is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . It has a high volume of distribution and can cross the blood-brain barrier, making it effective in treating central nervous system tumors . The transport and distribution of Cabazitaxel-d9 within the body are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of Cabazitaxel-d9 involves its accumulation in the cytoplasm and nucleus of cancer cells . It targets microtubules and stabilizes them, leading to mitotic arrest and cell death . The localization of Cabazitaxel-d9 within specific cellular compartments is essential for its antitumor activity and effectiveness in cancer treatment .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cabazitaxel-d9 wird durch eine Reihe chemischer Reaktionen synthetisiert, die von 10-Deacetylbaccatin III ausgehen. Die Synthese umfasst mehrere Schritte, darunter Veresterungs-, Reduktions- und Cyclisierungsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckbedingungen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Cabazitaxel-d9 unter Verwendung einer Kombination aus chemischer Synthese und Reinigungstechniken hergestellt. Das Verfahren beinhaltet die Verwendung von großtechnischen Reaktoren, Chromatographiesäulen und Kristallisationsverfahren, um hochreines Cabazitaxel-d9 zu erhalten. Das Endprodukt wird für den klinischen Einsatz in einem flüssigen Tensid formuliert, typischerweise mit einem Massenverhältnis von 27:1 von Tween-80 zu Cabazitaxel .

Analyse Chemischer Reaktionen

Reaktionstypen

Cabazitaxel-d9 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen.

Reduktion: Umfasst die Addition von Wasserstoffatomen oder die Entfernung von Sauerstoffatomen.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Reaktionsbedingungen umfassen oft spezifische Temperaturen, Drücke und pH-Werte, um die Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Cabazitaxel-d9, die für weitere chemische Modifikationen oder als Zwischenprodukte bei der Synthese anderer Verbindungen verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Paclitaxel: Ein Taxan der ersten Generation, das zur Behandlung verschiedener Krebsarten eingesetzt wird.

Docetaxel: Ein weiteres Taxan der ersten Generation mit ähnlichen Anwendungen wie Paclitaxel.

Abirateron: Ein Androgen-Signalweg-Inhibitor, der zur Behandlung von Prostatakrebs eingesetzt wird.

Enzalutamid: Ein weiterer Androgen-Signalweg-Inhibitor mit ähnlichen Anwendungen wie Abirateron.

Einzigartigkeit von Cabazitaxel-d9

Cabazitaxel-d9 ist einzigartig aufgrund seiner Fähigkeit, Resistenzmechanismen zu überwinden, die die Wirksamkeit anderer Taxane einschränken. Es hat eine geringere Affinität zur P-Glykoprotein-Effluxpumpe, wodurch es die Blut-Hirn-Schranke effektiver durchdringen kann. Diese Eigenschaft macht Cabazitaxel-d9 zu einer wertvollen Option für die Behandlung von Krebsarten, die gegen andere Taxane resistent sind .

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i3D3,4D3,5D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQGVNUXMIRLCK-MOAUBYJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC)(C(=O)[C@@H](C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)

![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)

![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)

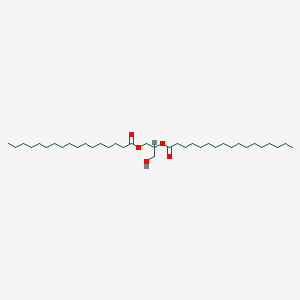

![eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester](/img/structure/B3026043.png)

![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(4-nitrophenyl)sulfonyl]docosa-4,7,10,13,16,19-docosahexaenamide](/img/structure/B3026047.png)

![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)